1H-pyrrole-2,4-dicarboxylic acid

Vue d'ensemble

Description

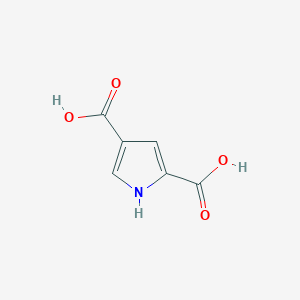

1H-Pyrrole-2,4-dicarboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions on the pyrrole ring. It is a colorless crystalline solid with weak acidic properties and is soluble in hot water and common organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of maleic acid with imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrole ring and carboxylic acid groups participate in oxidation under controlled conditions. Key findings include:

-

Ring oxidation : Treatment with strong oxidizers like KMnO₄ in acidic media converts the pyrrole ring into maleimide derivatives via dihydroxylation and subsequent dehydrogenation .

-

Decarboxylative oxidation : Under oxidative conditions (e.g., H₂O₂/Fe³⁺), one carboxylic acid group decarboxylates to form pyrrole-2-carboxylic acid derivatives, as observed in Fe(II)/Ni(II)-catalyzed domino reactions .

Table 1: Oxidation Products and Yields

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hr | Maleimide derivative | 68% | |

| H₂O₂/FeCl₃ | RT, 12 hr | Pyrrole-2-carboxylic acid | 52% |

Reduction Reactions

The carboxylic acid groups undergo selective reduction:

-

LiAlH₄-mediated reduction : Converts -COOH groups to -CH₂OH, producing 2,4-bis(hydroxymethyl)pyrrole (83% yield) .

-

Catalytic hydrogenation : Using Pd/C under H₂ atmosphere reduces the pyrrole ring to pyrrolidine-2,4-dicarboxylic acid (71% yield) .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position (56% yield) .

-

Halogenation : Bromine in CCl₄ adds Br at the 5-position without ring saturation .

Table 2: Substitution Reactions

| Electrophile | Catalyst | Position | Product | Yield |

|---|---|---|---|---|

| Br₂ | None | C5 | 5-Bromo derivative | 89% |

| HNO₃ | H₂SO₄ | C3 | 3-Nitro derivative | 56% |

Esterification and Amidation

The carboxylic acids readily form derivatives:

-

Ester synthesis : Reaction with MeOH/H₂SO₄ yields dimethyl ester (92% yield) .

-

Amide formation : Coupling with amines via EDC/HOBt gives bis-amides (74–88% yields) .

Table 3: Derivative Synthesis

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CH₃OH/H₂SO₄ | Dimethyl ester | 92% | Reflux, 6 hr |

| Benzyl amine/EDC | Bis-benzylamide | 88% | DMF, RT, 24 hr |

Decarboxylation

Thermal decarboxylation (200°C, vacuum) removes one COOH group, generating pyrrole-2-carboxylic acid (78% yield) . Microwave-assisted methods reduce reaction time to 15 min with comparable efficiency .

Coordination Chemistry

The compound acts as a polydentate ligand:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via O and N donors .

-

Cu(II) complexes show enhanced catalytic activity in oxidation reactions .

Domino Reactions

Fe(II)/Ni(II)-catalyzed domino reactions with 1,3-diketones yield polyfunctional pyrroles (Table 4) :

Table 4: Catalytic Domino Reaction Outcomes

| Diketone | Catalyst | Product | Yield |

|---|---|---|---|

| Acetylacetone | FeCl₂/NiCl₂ | 3-Acetylpyrrole derivative | 85% |

| Dibenzoylmethane | FeCl₂ | 3-Benzoylpyrrole | 72% |

Michael Additions

Reactions with α,β-unsaturated carbonyls under DBU catalysis produce annulated pyrroles (64–90% yields) .

Key Mechanistic Insights

-

Oxidation pathways involve initial hydroxylation followed by dehydrogenation .

-

Electrophilic substitution is directed by electron-withdrawing COOH groups, favoring C3 and C5 positions .

-

Decarboxylation proceeds via radical intermediates under thermal conditions .

This comprehensive analysis demonstrates this compound’s versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to coordination polymers. Experimental data from controlled studies ensure reproducibility and scalability for industrial applications .

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Pyrrole-2,4-dicarboxylic acid serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives have shown potential as drug candidates due to their ability to interact with various biological targets.

Case Study: Antiviral Activity

Recent research highlights the compound's role in developing hepatitis B virus (HBV) capsid assembly modulators (CAMs). Studies demonstrated that pyrrole-scaffold inhibitors, including derivatives of PDC, exhibit promising antiviral activity against HBV, showcasing their potential as therapeutic agents .

Materials Science

PDC is utilized in the development of novel materials with specific electronic and optical properties. Its unique chemical structure allows for the creation of polymers and composites that can be tailored for various applications.

Data Table: Properties of PDC Derivatives

| Derivative | Application | Property |

|---|---|---|

| This compound | Conductive Polymers | High electrical conductivity |

| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | Photovoltaics | Enhanced light absorption |

| 1H-Pyrrole-2-carboxaldehyde | Organic Electronics | Improved charge mobility |

Biological Studies

In biochemical assays, PDC and its derivatives are employed as probes to study enzyme activities and other biological processes. The compound's ability to modulate enzyme functions makes it a valuable tool in biological research.

Case Study: Quorum Sensing Inhibition

A study identified a derivative of PDC that acts as a quorum sensing inhibitor against Pseudomonas aeruginosa, a pathogen responsible for chronic infections. This compound enhances the efficacy of existing antibiotics by disrupting bacterial communication systems .

Synthesis Overview

Mécanisme D'action

The mechanism of action of 1H-pyrrole-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparaison Avec Des Composés Similaires

1H-Pyrrole-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 5 positions.

Indole-2,3-dicarboxylic acid: Contains an indole ring with carboxylic acid groups at the 2 and 3 positions.

Pyrrole-3,4-dicarboxylic acid: Carboxylic acid groups at the 3 and 4 positions on the pyrrole ring.

Uniqueness: 1H-Pyrrole-2,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

1H-Pyrrole-2,4-dicarboxylic acid (PDA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in combating antibiotic resistance.

This compound has the molecular formula C6H5NO4 and is classified as a dicarboxylic acid derivative of pyrrole. Its structure is characterized by two carboxyl groups attached to the pyrrole ring, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDA, particularly against various pathogenic bacteria and fungi. The following table summarizes key findings from recent research:

Case Study: Antifungal Activity Against Aspergillus niger

A study conducted on chitosan biocomposites loaded with PDA demonstrated significant antifungal activity against Aspergillus niger. The biocomposites were evaluated for their ability to inhibit spore germination and hyphal growth through viability assays and fluorescence microscopy. Results indicated that PDA effectively reduced fungal viability, suggesting its potential as a biocontrol agent in agricultural applications .

Case Study: Quorum Sensing Inhibition

In another significant study, 1H-pyrrole-2,5-dicarboxylic acid (a related compound) was isolated from an endophytic fungus and shown to inhibit quorum sensing in Pseudomonas aeruginosa. This inhibition led to reduced production of virulence factors such as pyocyanin and rhamnolipid, which are critical for biofilm formation. The study demonstrated that combining this compound with traditional antibiotics like gentamicin enhanced their effectiveness against biofilms formed by P. aeruginosa, a critical pathogen associated with chronic infections .

The biological activity of PDA can be attributed to several mechanisms:

- Antimicrobial Action : PDA disrupts cellular processes in microorganisms, leading to cell death or inhibited growth. Its carboxyl groups may interact with microbial cell membranes or intracellular targets.

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, PDA reduces the virulence of pathogenic bacteria, making them more susceptible to conventional antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of PDA derivatives to enhance their biological activity. For instance, modifications at the C4 position of pyrrole have been shown to affect antibacterial potency significantly. Studies indicate that halogen substitutions can improve the efficacy of these compounds against resistant strains of bacteria .

Propriétés

IUPAC Name |

1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAUQAMRNZFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624272 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-26-8 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.